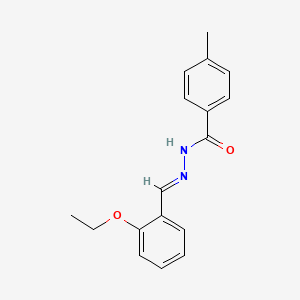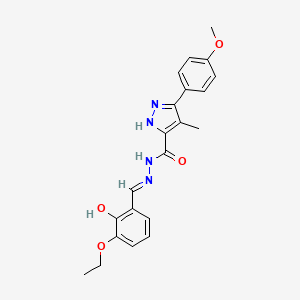![molecular formula C22H20N2O2 B11984031 2-(biphenyl-4-yloxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide CAS No. 303088-39-3](/img/structure/B11984031.png)
2-(biphenyl-4-yloxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a biphenyl group, an acetohydrazide moiety, and a methylphenylmethylidene group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Biphenyl-4-yloxyacetohydrazide: This step involves the reaction of biphenyl-4-ol with chloroacetyl chloride to form biphenyl-4-yloxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield biphenyl-4-yloxyacetohydrazide.
Condensation Reaction: The biphenyl-4-yloxyacetohydrazide is then subjected to a condensation reaction with 4-methylbenzaldehyde under acidic conditions to form the final product, 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl and acetohydrazide groups.
Reduction: Reduced forms of the hydrazide and methylphenylmethylidene groups.
Substitution: Substituted hydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(biphenyl-4-yloxy)acetohydrazide: Lacks the methylphenylmethylidene group, making it less complex.
2-(quinolin-4-yloxy)acetohydrazide: Contains a quinoline group instead of a biphenyl group, leading to different chemical properties.
Uniqueness
2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its combination of biphenyl, acetohydrazide, and methylphenylmethylidene groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
303088-39-3 |
|---|---|
Molekularformel |
C22H20N2O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C22H20N2O2/c1-17-7-9-18(10-8-17)15-23-24-22(25)16-26-21-13-11-20(12-14-21)19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
InChI-Schlüssel |
KUBOAHJQZZVRQK-HZHRSRAPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11983951.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11983952.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11983957.png)

![N-(4-fluorophenyl)-2-[(2E)-2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B11983970.png)
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11983978.png)
![N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B11983999.png)
![N-[2-(4-chlorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B11984004.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11984022.png)
![1-[(3,5-Dimethylphenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11984029.png)

![N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11984037.png)

